molecular formula C8H12N2O B12974628 (4-(Aminomethyl)-6-methylpyridin-3-yl)methanol

(4-(Aminomethyl)-6-methylpyridin-3-yl)methanol

Cat. No.: B12974628
M. Wt: 152.19 g/mol
InChI Key: MYMZVEMRQIBJOM-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring an aminomethyl group at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)-6-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)-6-methylpyridine-3-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(Aminomethyl)-6-methylpyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, providing insights into molecular mechanisms .

Medicine

Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)-6-methylpyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Aminomethyl)-6-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This configuration provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[4-(aminomethyl)-6-methylpyridin-3-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-6-2-7(3-9)8(5-11)4-10-6/h2,4,11H,3,5,9H2,1H3

InChI Key

MYMZVEMRQIBJOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CO)CN

Origin of Product

United States

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